molecular formula C13H23NO5 B15227778 Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate CAS No. 207729-01-9

Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate

Cat. No.: B15227778
CAS No.: 207729-01-9
M. Wt: 273.33 g/mol
InChI Key: CVBLNNNHPBYDIV-RNCFNFMXSA-N
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Description

Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, a cyclopentane derivative, is subjected to various chemical reactions to introduce the desired functional groups.

    Introduction of Boc Protecting Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the free amine.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,3R)-1-amino-3-hydroxycyclopentane-1-carboxylate: Lacks the Boc protecting group.

    Methyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

Rel-ethyl (1S,3R)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions.

Properties

CAS No.

207729-01-9

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (1S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h9,15H,5-8H2,1-4H3,(H,14,17)/t9-,13+/m1/s1

InChI Key

CVBLNNNHPBYDIV-RNCFNFMXSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CC[C@H](C1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1(CCC(C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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